molecular formula C13H15ClO2 B1407527 4-Oxo-4-(4-propylphenyl)butanoyl chloride CAS No. 1429309-23-8

4-Oxo-4-(4-propylphenyl)butanoyl chloride

Cat. No.: B1407527
CAS No.: 1429309-23-8
M. Wt: 238.71 g/mol
InChI Key: XOVMHZCFGDNCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(4-propylphenyl)butanoyl chloride: is an organic compound with the molecular formula C13H15ClO2 and a molecular weight of 238.71 g/mol . This compound is characterized by the presence of a ketone group (4-oxo) and a butanoyl chloride group attached to a phenyl ring substituted with a propyl group at the para position. It is commonly used in organic synthesis and various chemical reactions due to its reactive acyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Oxo-4-(4-propylphenyl)butanoyl chloride typically involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

4-Oxo-4-(4-propylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water or aqueous bases, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Oxo-4-(4-propylphenyl)butanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-propylphenyl)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors by acylating key active site residues .

Comparison with Similar Compounds

Uniqueness:

4-Oxo-4-(4-propylphenyl)butanoyl chloride is unique due to the presence of the propyl group, which influences its steric and electronic properties. This can affect its reactivity in nucleophilic substitution reactions and its interactions with biological targets, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

4-oxo-4-(4-propylphenyl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-2-3-10-4-6-11(7-5-10)12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVMHZCFGDNCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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